Methyl 3-bromo-2,6-difluorobenzoate
Overview
Description
Methyl 3-bromo-2,6-difluorobenzoate is an organic compound with the molecular formula C8H5BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 2, and 6 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is often used in organic synthesis and various chemical research applications due to its unique chemical properties .
Mechanism of Action
Mode of Action
The mode of action of Methyl 3-bromo-2,6-difluorobenzoate involves a series of chemical reactions. It is known to undergo free radical bromination and nucleophilic substitution . The compound interacts with its targets, leading to changes at the molecular level .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It is known that the compound is photoactive in solution .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability .
Biochemical Analysis
Biochemical Properties
Methyl 3-bromo-2,6-difluorobenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism. These effects are essential for understanding the compound’s potential therapeutic and toxicological implications .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions. Additionally, the compound can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function. Understanding these molecular mechanisms is crucial for elucidating the compound’s role in various biological processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage. Understanding the dosage effects of the compound is crucial for determining its therapeutic potential and safety in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and effects on cellular function. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding the metabolic pathways of the compound is essential for elucidating its role in biochemical processes and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it can affect mitochondrial function and metabolism. Additionally, the compound can be directed to the nucleus, influencing gene expression and cell signaling pathways. Understanding the subcellular localization of this compound is essential for elucidating its role in various biological processes and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2,6-difluorobenzoate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 2,6-difluorobenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2,6-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding methyl 2,6-difluorobenzoate.
Oxidation: Oxidative reactions can convert the ester group to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Reduction: The primary product is methyl 2,6-difluorobenzoate.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Methyl 3-bromo-2,6-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of oncology.
Comparison with Similar Compounds
Methyl 3-bromo-2,6-difluorobenzoate can be compared with other similar compounds such as:
- Methyl 3-bromo-2,4-difluorobenzoate
- Methyl 2-bromo-3,4-difluorobenzoate
- Methyl 3-bromo-4,5-difluorobenzoate
These compounds share similar structural features but differ in the positions of the bromine and fluorine atoms on the benzene ring. The unique arrangement of substituents in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
methyl 3-bromo-2,6-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVRSJQCIUFAKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378875-92-3 | |
Record name | Methyl 3-bromo-2,6-difluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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